2-Chloro-5-nitropyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitropyridin-4-OL is an organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 4-position on the pyridine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-5-nitropyridin-4-ol belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially alter the function of the compound’s biological targets.
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
Given the reactivity of nitropyridines, it is plausible that the compound could induce various changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of 2-Chloro-5-nitropyridin-4-OL and the biomolecules it interacts with.
Cellular Effects
Nitropyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitropyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitropyridin-4-OL typically involves multiple steps. One common method starts with the nitration of pyridine to form 2-amino-5-nitropyridine . This intermediate is then hydrolyzed to produce 2-hydroxy-5-nitropyridine, which is subsequently chlorinated using reagents such as phosphorus oxychloride or phosphorus pentachloride . The reaction conditions often involve temperatures ranging from 40°C to 160°C and reaction times between 2 to 18 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize byproducts and maximize yield. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitropyridin-4-OL undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: The major product is 2-chloro-5-aminopyridin-4-OL.
Oxidation: The major product is 2-chloro-5-nitropyridin-4-one.
Scientific Research Applications
2-Chloro-5-nitropyridin-4-OL has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but lacks the hydroxyl group at the 4-position.
2-Chloro-5-methyl-4-nitropyridine 1-oxide: Contains a methyl group instead of a hydroxyl group and an additional oxygen atom.
4-Chloro-5-nitropyridin-2-OL: The positions of the chlorine and hydroxyl groups are reversed.
Uniqueness
2-Chloro-5-nitropyridin-4-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-nitro-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-1-4(9)3(2-7-5)8(10)11/h1-2H,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVKOGCKDBJMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671918 |
Source
|
Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211386-69-4 |
Source
|
Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.